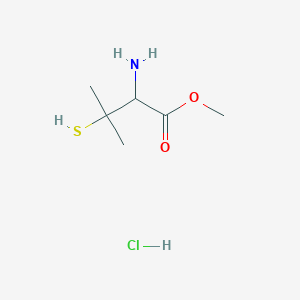![molecular formula C10H6F3NO3 B13712335 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxy group at the 5-position and a trifluoromethoxyphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of α,β-acetylenic oximes with copper (I) chloride (CuCl) as a catalyst, leading to the formation of substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO₂) in acetic acid is commonly used for oxidation reactions.
Reduction: Triethyl silane in trifluoroacetic acid is used for regioselective reduction.
Substitution: Various reagents such as phosphine, acyl chloride, and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is used as a building block in the synthesis of more complex molecules due to its versatile reactivity and stability .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the hydroxy group, enables the compound to form hydrogen bonds with target proteins, modulating their activity .
Comparación Con Compuestos Similares
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: These compounds are structurally similar but contain a dimethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylboronic acid: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
Uniqueness: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development .
Propiedades
Fórmula molecular |
C10H6F3NO3 |
|---|---|
Peso molecular |
245.15 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(15)17-14-8/h1-5,14H |
Clave InChI |
OTEVWPWEDOWTSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)ON2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



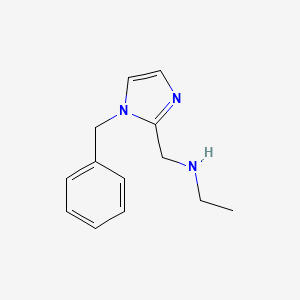
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
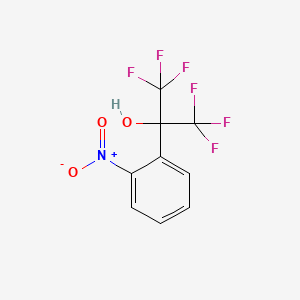
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
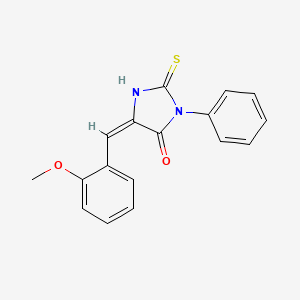
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

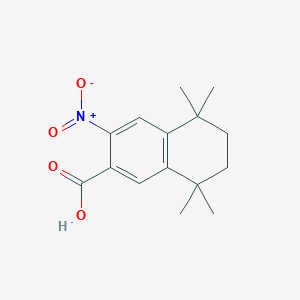
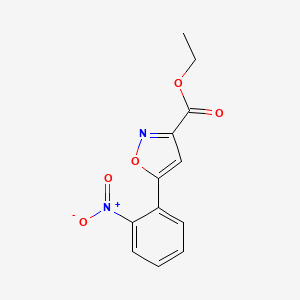
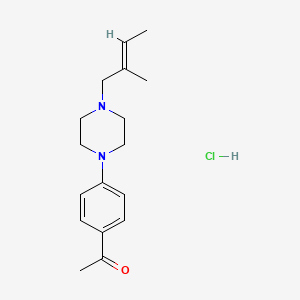
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
